4-(4-Chlorophenyl)picolinic acid
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Overview
Description
4-(4-Chlorophenyl)picolinic acid is a chemical compound with the molecular formula C12H8ClNO2 . It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .
Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)picolinic acid consists of a picolinic acid core with a chlorophenyl group attached at the 4-position . The average mass of the molecule is 233.650 Da .Physical And Chemical Properties Analysis
4-(4-Chlorophenyl)picolinic acid is a solid at room temperature . It has a molecular weight of 233.65 .Scientific Research Applications
Summary of the Application
Picolinic acid and its compounds are a remarkable class of synthetic auxin herbicides. The 4-(4-Chlorophenyl)picolinic acid is used in the synthesis of novel herbicides .
Methods of Application or Experimental Procedures
33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were designed and synthesized for the discovery of compounds with potent herbicidal activity .
Results or Outcomes
The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots. The IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
2. Antiviral Activity
Summary of the Application
Picolinic acid has been investigated for its potential as an anti-SARS-CoV-2 treatment option .
Methods of Application or Experimental Procedures
In vitro antiviral efficacy of picolinic acid against the H1N1 influenza A virus (IAV) was initially tested at different doses in Madin-darby canine kidney (MDCK) cells . PA was used to treat HEK293T-ACE2 cells, which exogenously express the angiotensin-converting enzyme 2 (ACE2) receptor, following infection with SARS-CoV-2 .
Results or Outcomes
A dose-dependent reduction in infectious virus counts was observed 48 hours post-infection with IAV, with the most inhibition reported at 2 micromolar (mM) PA . PA was found to be effective, with a two-log reduction in viral ribonucleic acid (RNA) in the presence of 2 mM PA, which was a non-toxic dose for the cells .
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWJUORSCVRKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687306 |
Source
|
Record name | 4-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)picolinic acid | |
CAS RN |
1258612-04-2 |
Source
|
Record name | 4-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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